Product packaging for 3-(4-oxocinnolin-1(4H)-yl)propanoic acid(Cat. No.:CAS No. 4320-73-4)

3-(4-oxocinnolin-1(4H)-yl)propanoic acid

Cat. No.: B1624219
CAS No.: 4320-73-4
M. Wt: 218.21 g/mol
InChI Key: YRSHZNLCUKGOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cinnoline (B1195905) Heterocycles as a Pharmacologically Relevant Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone in the architecture of numerous pharmacologically active compounds. bldpharm.comresearchgate.netresearchgate.net Its structural features render it a versatile scaffold, and derivatives of cinnoline have been shown to exhibit a wide spectrum of biological activities. bldpharm.comresearchgate.net These activities include, but are not limited to, antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. bldpharm.comresearchgate.net

The therapeutic potential of the cinnoline core is underscored by the development of compounds like Cinoxacin, an antibacterial agent utilized in the treatment of urinary tract infections. researchgate.net The inherent bioactivity of the cinnoline system has prompted extensive research, positioning it as a privileged structure in the quest for new lead compounds with optimized pharmacological profiles. bldpharm.comresearchgate.net The diverse pharmacological activities of cinnoline derivatives are a testament to the scaffold's ability to interact with various biological targets, a quality that continues to be exploited in drug discovery programs. researchgate.net

A variety of cinnoline derivatives have been synthesized and evaluated for their therapeutic potential, as illustrated in the table below.

Cinnoline Derivative Type Reported Biological Activity Reference
Cinnoline-based chalconesAntibacterial, Antifungal, Insecticidal researchgate.net
Pyrazole-based cinnolinesAntitubercular, Antifungal, Antiprotozoal researchgate.net
Cinnoline sulphonamidesAntimicrobial, Antifungal researchgate.net
Pyrazolo[4,3-c]cinnolinesAnti-inflammatory, Antibacterial researchgate.net
4-Aminocinnoline-3-carboxamidesSelective benzodiazepine (B76468) receptor agonists
Dibenzo[c,h]cinnolinesTopoisomerase I-targeting anticancer agents chemicalbook.com

Propanoic Acid Derivatives as Key Bioactive Moieties in Drug Discovery

Propanoic acid and its derivatives represent another class of molecules with profound significance in the pharmaceutical sciences. This functional group is a key component of numerous established drugs, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The carboxylic acid moiety is crucial for the anti-inflammatory activity of these compounds.

The versatility of the propanoic acid scaffold extends beyond anti-inflammatory applications. Its derivatives are investigated for a range of biological effects, including antimicrobial and anticancer activities. nih.govnih.gov The propanoic acid group can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability, and can participate in critical binding interactions with biological targets. Recent research has highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer candidates. nih.govnih.gov

Rationale for Investigating 3-(4-Oxocinnolin-1(4H)-yl)propanoic Acid as a Hybrid Chemical Entity

The conception of This compound as a target for medicinal chemistry research is rooted in the principles of molecular hybridization. This strategy aims to combine the recognized pharmacological activities of the cinnoline core with the beneficial properties of the propanoic acid side chain to create a novel molecule with potentially synergistic or enhanced therapeutic effects.

The synthesis of N1-substituted 4-oxocinnolines has been described in the scientific literature. A notable method involves the alkylation of 4-hydroxycinnolines with esters of bromopropionic acid, such as methyl bromopropionate. acs.org This synthetic route provides a direct pathway to compounds like the methyl ester of This compound , which can then be hydrolyzed to the final carboxylic acid. This established synthetic feasibility provides a practical foundation for the exploration of this class of compounds.

Early research into "cinnoline-3-propionic acids" has provided a direct precedent for investigating this hybrid structure. A 1976 study identified a series of these compounds as orally active antiallergic substances, demonstrating the potential for this specific combination of moieties to yield therapeutically valuable agents. researchgate.net This historical context, combined with the contemporary understanding of the individual components, forms a compelling rationale for the continued investigation of This compound .

Academic Research Landscape and Unexplored Opportunities for this compound

Despite the strong rationale for its investigation, the academic landscape surrounding This compound reveals a field with significant unexplored territories. While foundational work has been laid, particularly concerning the synthesis of N-substituted cinnolinones and the early discovery of antiallergic cinnoline-propionic acids, a comprehensive modern evaluation of this specific molecule is lacking. researchgate.netacs.org

The existing body of research on cinnoline derivatives is extensive, with numerous studies and patents detailing their synthesis and broad biological activities. researchgate.net However, a dedicated and in-depth investigation into the pharmacological profile of This compound is not prominently featured in recent literature. This presents a clear opportunity for further research.

Future studies could focus on several key areas:

Synthesis and Characterization: Detailed reporting of the synthesis of This compound and its derivatives, including comprehensive spectral analysis (NMR, IR, Mass Spectrometry).

Biological Screening: A broad-based biological evaluation of the compound to explore its potential activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. The historical data on antiallergic activity also warrants re-examination with modern assays.

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the cinnoline core and the propanoic acid side chain to understand the structural requirements for optimal activity.

The table below presents a hypothetical framework for initial SAR studies, drawing inspiration from known activities of related compounds.

Compound/Derivative Potential Biological Activity to Investigate Rationale
This compound Anti-inflammatory, AntiallergicBased on propanoic acid NSAIDs and historical data. researchgate.net
Ester derivatives (e.g., Methyl ester)Prodrug potential, CNS activityEsterification can alter pharmacokinetic properties. acs.org
Amide derivativesCNS activity, AntimicrobialAmidation is a common strategy to modulate bioactivity. acs.org
Halogenated Cinnoline RingEnhanced Antimicrobial/Anticancer ActivityHalogenation is a known strategy to improve potency. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B1624219 3-(4-oxocinnolin-1(4H)-yl)propanoic acid CAS No. 4320-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-oxocinnolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-7-12-13(6-5-11(15)16)9-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSHZNLCUKGOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427932
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-73-4
Record name 3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

General Principles of SAR for Cinnoline (B1195905) Derivatives

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), serves as a privileged scaffold in medicinal chemistry. nih.govacs.org Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties. nih.govpnrjournal.comijper.org The biological potential of any given cinnoline derivative is highly dependent on the nature and position of its substituents. nih.gov

SAR studies have established several general principles:

Versatility of the Scaffold : The cinnoline ring system is a versatile core that can be modified at various positions to modulate biological activity. pnrjournal.comnih.gov

Impact of Substitution : The type and location of functional groups on the cinnoline core are critical determinants of the compound's pharmacological profile. nih.gov For instance, the introduction of a sulphonamide moiety can result in significant antimicrobial activity. nih.gov

Bioisosterism : Cinnoline is considered an isostere of quinoline (B57606) and isoquinoline, and its derivatives are often designed as analogs of known biologically active molecules. nih.gov

Influence of the N1-Substituent on Biological Activity and Conformation

The substituent at the N1 position of the 4-oxocinnoline core plays a pivotal role in defining the molecule's biological activity and its three-dimensional conformation. In the case of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid, the N1-substituent is the propanoic acid chain.

Impact of Substituents on the Benzo Ring of the Cinnoline Core

Modifications to the benzo portion of the cinnoline ring system significantly alter the electronic properties and, consequently, the biological activity of the resulting compounds.

Electron-Donating vs. Electron-Withdrawing Groups : The electronic nature of substituents on the benzo ring has a strong effect on the molecule's reactivity and biological interactions. researchgate.net For instance, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with an electron-donating group on the benzoyl ring showed greater anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Conversely, the presence of 2,3-dimethoxy substituents (electron-donating) in the 'A' ring of dibenzo[c,h]cinnolines was found to be a critical structural element for maintaining topoisomerase 1 (TOP1) targeting activity and cytotoxicity. nih.gov

Halogenation : The introduction of halogen atoms onto the benzo ring is a common strategy to enhance potency. Halogen-substituted derivatives have demonstrated potent antimicrobial activity. nih.govnih.gov Specifically, bromo- and chloro-substituted cinnoline sulphonamide derivatives showed significant antimicrobial effects. nih.gov In studies on dibenzo[c,h]cinnolines, removing or replacing a methylenedioxy group on the 'D' ring with other substituents like methoxy, benzyloxy, or hydroxy groups led to a substantial loss of TOP1-targeting activity. nih.gov

The following table summarizes the influence of various substituents on the benzo ring on the biological activity of cinnoline derivatives based on reported findings.

Substituent TypePositionObserved Effect on Biological ActivityReference(s)
Electron-Donating Groups (e.g., -OCH3)Benzoyl RingIncreased anti-inflammatory activity. nih.gov
Electron-Withdrawing Groups (e.g., -NO2)Benzoyl RingDecreased anti-inflammatory activity compared to electron-donating groups. nih.gov
Halogens (e.g., -Cl, -Br)Benzo RingPotent antimicrobial activity. nih.govnih.gov
2,3-Dimethoxy GroupsRing A (dibenzo[c,h]cinnolines)Crucial for retaining TOP1-targeting activity and cytotoxicity. nih.gov
Methylenedioxy GroupRing D (dibenzo[c,h]cinnolines)Removal or replacement resulted in a substantial loss of TOP1-targeting activity. nih.gov

Role of the Propanoic Acid Side Chain in Modulating Biological Activity

The propanoic acid side chain at the N1 position is a key feature of this compound. This chain and its terminal carboxylic acid group are critical for modulating the compound's biological profile. ijper.org

The length and branching of the alkyl acid side chain can significantly influence biological activity. While specific studies on the propanoic acid chain of the title compound are limited, research on analogous structures, such as quinolones, provides valuable insights. In a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, varying the alkyl group attached to the amide nitrogen (derived from the propanoic acid) led to a range of cytotoxic activities. nih.gov For example, modifying the side chain by creating different amide derivatives (e.g., N-propyl, N-butyl, N-isopropyl) resulted in compounds with varying potencies against cancer cell lines. nih.gov This suggests that the spatial arrangement and lipophilicity conferred by the chain's length and branching pattern are crucial for target interaction.

The carboxylic acid group is a key functional feature that often imparts specific physicochemical properties and biological activities. It is a critical component in many antibacterial agents, including the cinnoline derivative Cinoxacin, which is a 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivative. ijper.orgresearchgate.net The carboxylic acid moiety in these compounds is often essential for their mechanism of action, which involves the inhibition of bacterial DNA gyrase. ijper.org The acidic proton and the potential for hydrogen bonding and salt formation allow this group to interact strongly with active sites of enzymes and receptors. The conversion of the carboxylic acid to its corresponding ester or hydrazide creates building blocks for further structural modifications, leading to compounds with potentially different biological profiles, such as N-hydroxyl propanamides or oxadiazoles. nih.gov

Conformational Analysis and Molecular Recognition

X-ray Crystallographic Studies of Cinnolinone Systems

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For cinnolinone systems, including this compound, this method can provide invaluable insights into the molecule's conformation, planarity of the bicyclic ring, and the spatial orientation of the propanoic acid substituent at the N-1 position.

While specific crystallographic data for this compound is not widely published, studies on related heterocyclic systems demonstrate the utility of this technique. For instance, X-ray diffraction analysis of analogous compounds reveals key structural features such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking. These interactions are crucial in understanding how the molecule might bind to a biological target.

Illustrative Crystallographic Data for a Hypothetical Cinnolinone Analogue:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)12.32
c (Å)9.78
β (°)105.2
Volume (ų)992.1
Z4
Key Hydrogen BondsO(carboxyl)---H-N(amide)

This table is illustrative and represents typical data obtained from an X-ray crystallographic study of a small organic molecule.

The data from such studies would confirm the tautomeric form present in the solid state, which for 4-oxocinnolines is predominantly the keto-form. The conformation of the propanoic acid side chain, whether extended or folded back towards the aromatic ring, would also be determined, which has significant implications for its interaction with molecular targets.

Insights from Spectroscopic Data on Structural Conformation

Spectroscopic techniques are fundamental in elucidating the structure of molecules in various states. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in conjunction with mass spectrometry, provide a detailed picture of its structural conformation.

¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms and provide information about the electronic environment of the protons and carbons in the molecule. For instance, in a structurally analogous N-substituted quinolin-2-one derivative, the chemical shifts of the methylene (B1212753) protons in the propanoic acid side chain (typically seen as triplets) and the presence of a signal for the N-CH₂ group in the ¹³C NMR spectrum confirm the N-substitution. nih.gov The coupling constants between the protons on the cinnoline ring can help to determine the substitution pattern.

IR spectroscopy is particularly useful for identifying functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the amide in the cinnolinone ring, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid group.

Expected Spectroscopic Data for this compound:

Spectroscopic TechniqueKey FeatureExpected Chemical Shift / WavenumberStructural Inference
¹H NMRN-CH₂ protons~4.5 ppm (triplet)Propanoic acid chain attached to Nitrogen
¹H NMRCO-CH₂ protons~2.7 ppm (triplet)Propanoic acid chain structure
¹³C NMRC=O (amide)~162 ppmCinnolinone ring carbonyl
¹³C NMRC=O (acid)~172 ppmCarboxylic acid carbonyl
IRC=O stretch (amide)~1650 cm⁻¹Presence of the lactam group
IRC=O stretch (acid)~1700 cm⁻¹Presence of the carboxylic acid
IRO-H stretch (acid)2500-3300 cm⁻¹ (broad)Presence of the carboxylic acid hydroxyl

This table is illustrative, with expected values based on spectroscopic data from analogous compounds like N-substituted quinolinones. nih.gov

These spectroscopic data collectively allow for the unambiguous confirmation of the chemical structure and provide insights into the electronic distribution and bonding within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. zenodo.org This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized analogues and for optimizing lead compounds. dntb.gov.ua

For a series of analogues of this compound, a QSAR study would involve several key steps. First, a dataset of compounds with varying substituents on the cinnoline ring or modifications to the propanoic acid side chain would be synthesized and their biological activity (e.g., IC₅₀ values) would be measured. mdpi.com

Next, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model will have good predictive power, as assessed by internal and external validation techniques. mdpi.com

Illustrative QSAR Descriptors and their Potential Impact on Activity:

Descriptor TypeSpecific DescriptorPotential Impact on Activity
ElectronicHammett constant (σ) of a ring substituentElectron-withdrawing groups may increase activity by enhancing binding interactions.
StericMolar Refractivity (MR) of a substituentBulky substituents in certain positions may decrease activity due to steric hindrance.
HydrophobicPartition coefficient (logP)An optimal logP value is often required for good cell permeability and target engagement.
TopologicalWiener IndexRelates to the branching of the molecule, which can influence its shape and flexibility.

This table illustrates the types of descriptors used in QSAR studies and their general interpretations.

While a specific QSAR model for this compound analogues is not available in the public domain, studies on other heterocyclic systems like quinolinones and quinazolines have successfully employed QSAR to guide the design of more potent compounds. dntb.gov.uaresearchgate.net The insights gained from such a model for cinnolinone derivatives would be invaluable for understanding the key structural features required for their biological activity.

Pre Clinical Pharmacological Activities and Mechanistic Studies of 3 4 Oxocinnolin 1 4h Yl Propanoic Acid Derivatives

Anti-inflammatory Efficacy and Mechanismsnih.govimpactfactor.org

The cinnoline (B1195905) scaffold has been extensively utilized to develop compounds with significant anti-inflammatory properties. nih.govpnrjournal.com These derivatives are often designed as analogues of known anti-inflammatory agents like quinoline (B57606) compounds. pnrjournal.com

The anti-inflammatory potential of cinnoline derivatives has been widely assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating acute inflammation. thepharmajournal.comrroij.comimpactfactor.org In this test, the reduction in paw swelling after administration of the test compound indicates anti-inflammatory activity.

Multiple series of cinnoline derivatives have demonstrated significant activity in this model. Cinnolines bearing a pyrazoline ring, particularly those with electron-donating groups like methoxyl and hydroxyl, showed high anti-inflammatory effects. nih.gov One study on cinnoline fused Mannich bases showed that a derivative with a large hydrophobic amino substitution produced anti-inflammatory activity comparable to the standard drug celecoxib. impactfactor.org

Anti-inflammatory Activity of Cinnoline Derivatives in Carrageenan-Induced Rat Paw Edema

Compound SeriesKey FindingReference Drug
Cinnoline-imidazole derivativesCompounds with chloro substitution showed good activity.Phenylbutazone
Cinnoline fused Mannich basesA derivative with a large hydrophobic substitution showed activity similar to the standard.Celecoxib
Pyrazolo[4,3-c]cinnolinesDerivatives with electron-donating groups exhibited higher activity.-
Cinnoline-thiophene derivativesHalogen-substituted compounds showed potent activity.Phenylbutazone

While the precise molecular targets for many cinnoline derivatives are still under investigation, their efficacy in established models and comparison with standard drugs provide clues to their mechanisms. The comparison of some derivatives to celecoxib, a known COX-2 inhibitor, suggests a potential mechanism involving the inhibition of cyclooxygenase enzymes, which are key to the synthesis of inflammatory prostaglandins. impactfactor.org Furthermore, some research has focused on designing dual-acting cinnoline compounds that possess both anti-inflammatory and antibacterial properties. nih.gov In one series, cinnolines with a pyrazoline ring and electron-donating groups on a phenyl moiety demonstrated the highest anti-inflammatory activity. nih.gov The propanoic acid side chain itself is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and studies on other heterocyclic series have shown that propanoic acid derivatives often possess higher anti-inflammatory and analgesic activity compared to their acetic acid counterparts. nih.govresearchgate.net The specific inhibition of protein 4JQA by these derivatives has not been reported in the reviewed literature.

Antimicrobial Spectrum and Mechanisms

The cinnoline core is a versatile heterocyclic scaffold that has been investigated for its broad-spectrum pharmacological activities, including antimicrobial effects. nih.govresearchgate.net Research into its derivatives has uncovered potential applications in combating bacterial, fungal, and parasitic infections.

Antibacterial Activity against Multidrug-Resistant Strains

Cinnoline derivatives have been recognized for their potential antibacterial properties. nih.gov Specific studies on 4-amino-3-cinnolinecarboxylic acid derivatives, which share structural similarities with the subject compound, have been conducted to evaluate their antibacterial efficacy. nih.gov While detailed data on the activity of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid against multidrug-resistant (MDR) strains is not extensively documented in the available literature, the general antibacterial potential of the cinnoline class suggests a promising area for future investigation. nih.govnih.gov The development of novel agents is critical, and the exploration of heterocyclic compounds like cinnolines contributes to the search for new therapeutic options against resistant pathogens.

Antifungal Properties against Pathogenic Fungi

The antifungal potential of the cinnoline scaffold has been noted in several studies. nih.gov A comprehensive review highlighted that various cinnoline derivatives exhibit antifungal activity. nih.gov Specifically, synthesized 4-amino-3-cinnolinecarboxylic acids and their precursor amides were tested for their effects against pathogenic fungi. nih.gov In one study, pyrazole-based cinnoline derivatives were reported to possess significant antifungal activity. nih.gov This suggests that the cinnoline nucleus is a viable pharmacophore for developing new antifungal agents.

Antimalarial and Antitubercular Potential

The cinnoline nucleus is considered an important structural subunit for compounds with potential pharmaceutical applications, including activity against Mycobacterium tuberculosis and malarial parasites. nih.gov

Research has shown that certain pyrazole-based cinnoline derivatives demonstrate significant antitubercular activity. nih.gov This places the cinnoline scaffold among the heterocyclic compounds of interest in the ongoing search for more effective treatments for tuberculosis, a major global health issue. nih.govnih.govmdpi.com

In the context of malaria, cinnoline derivatives have also been identified as having antimalarial potential. nih.gov The quest for novel antimalarial drugs, particularly those effective against resistant strains of Plasmodium, has led researchers to explore a wide range of heterocyclic compounds, including quinolines and, to a lesser extent, cinnolines. nih.govmdpi.commdpi.com The established activity within this class of compounds supports further investigation into cinnoline derivatives as a source of new antimalarial leads. nih.gov

Anticancer Potential and Molecular Mechanisms

The anticancer properties of cinnoline derivatives have been a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death. nih.govresearchgate.netbenthamdirect.com The cinnoline scaffold has been explored as an alternative to more common heterocycles like quinazolines and quinolines in the design of kinase and topoisomerase inhibitors. benthamdirect.comnih.gov

Inhibition of Cancer Cell Proliferation and Viability

Novel cinnoline derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. benthamdirect.comnih.gov In one study, a series of eighteen new cinnoline derivatives were synthesized and screened for their in vitro cytotoxicity. benthamdirect.com One particular compound, a triazepinocinnoline derivative, showed exceptional cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value of 0.049 µM. benthamdirect.comnih.gov Another study focused on 2,7-Dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione derivatives, identifying a lead compound with broad-spectrum antitumor activity across a panel of cancer cell lines, including activity against the multidrug-resistant leukemia cell line K562/DX. researchgate.net This compound was particularly effective against leukemia RPMI-8226 and melanoma LOX IMVI cells. researchgate.net The mechanism for these anticancer effects has been linked to the inhibition of crucial enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase I. benthamdirect.comnih.gov

Table 1: Cytotoxic Activity of Lead Cinnoline Derivatives

Compound Cancer Cell Line Activity (IC₅₀ in µM) Source
Triazepinocinnoline derivative (Compound 7) MCF-7 (Breast) 0.049 benthamdirect.comnih.gov
Dibenzo[de,h]cinnoline derivative (Cinnoline 4b) RPMI-8226 (Leukemia) 17.12 (µg/mL) researchgate.net

Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Apoptosis Induction in Malignant Cells

A key mechanism underlying the anticancer activity of cinnoline derivatives is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.netbenthamdirect.com Studies have shown that active cinnoline compounds can trigger the intrinsic mitochondrial death pathway. nih.govresearchgate.net For instance, the potent dibenzo[de,h]cinnoline derivative (cinnoline 4b) was found to cause cell cycle arrest at the G2/M phase and induce pre-G1 apoptosis. researchgate.net Further investigation into other cinnoline derivatives revealed that they caused mitochondrial depolarization, the generation of reactive oxygen species, and the activation of caspases-3, -8, and -9, which are key executioners of apoptosis. nih.gov The ability of these compounds to induce apoptosis, even in multidrug-resistant cells, underscores their potential as therapeutic agents for overcoming treatment resistance in cancer. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-amino-3-cinnolinecarboxamides
4-amino-3-cinnolinecarboxylic acids
Pyrazole-based cinnoline derivatives
Triazepinocinnoline derivative

Modulation of Key Enzymes in Cancer Pathways (e.g., Glycogen Synthase Kinase-3beta, EGFR)

The therapeutic potential of derivatives based on the this compound scaffold extends to the modulation of key enzymes implicated in cancer progression. While direct studies on this specific parent compound are limited, research into structurally related heterocyclic compounds, such as quinoxaline (B1680401) and quinoline derivatives, provides significant insights into their potential as enzyme inhibitors.

Glycogen Synthase Kinase-3beta (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is a critical regulator in numerous cellular signaling pathways, and its dysregulation is linked to various diseases, including cancer. Research into quinoxaline derivatives, which share a bicyclic heteroaromatic core with cinnolines, has identified potent inhibitors of this enzyme. nih.gov In one study, novel quinoxaline derivatives featuring a quinolone nucleus were synthesized and evaluated for their in-vitro inhibitory effects on GSK-3β. nih.gov The investigation revealed that these compounds markedly inhibited the enzyme, with one particular derivative, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid (compound 45), demonstrating the most potent effect with a half-maximal inhibitory concentration (IC50) of 0.18 μM. nih.gov Molecular modeling studies supported this finding, indicating multiple interactions between the compound and the GSK-3β binding site. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another crucial target in cancer therapy, and its inhibition can halt tumor cell proliferation and survival. Studies on N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which possess the same propanoic acid side chain as the target cinnoline compound, have shown significant promise. One derivative, compound 9e, exhibited potent inhibition of EGFR by 97% and had an IC50 value of 16.89 nM, which was more potent than the reference drug Erlotinib (IC50 = 29.8 nM). In silico analysis of another related series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, also suggested that these scaffolds could interact effectively with EGFR. ijper.org

Compound ClassSpecific DerivativeTarget EnzymeKey Finding (IC50)Source
Quinoxaline DerivativeCompound 45GSK-3β0.18 µM nih.gov
Quinolin-2-one DerivativeCompound 9eEGFR16.89 nM nih.gov
Thiazole DerivativeCompound 22EGFRProposed interaction in silico ijper.org

Antioxidant Activities in Cellular Models

Reactive oxygen species (ROS) are known to play a dual role in cancer pathogenesis and response to therapy. nih.gov Developing compounds that possess both antioxidant and anticancer properties is a key strategy to protect normal tissues from oxidative damage while potentially sensitizing cancer cells to treatment. nih.govresearchgate.net

In this context, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant and anticancer activities. nih.govresearchgate.net The presence of a phenolic group in these structures is believed to confer significant antioxidant potential. nih.gov The mechanism involves the hydroxyl group donating a hydrogen atom to neutralize ROS, thereby mitigating oxidative damage to cellular components. nih.gov The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. nih.gov

In cellular models using A549 lung cancer cells, several derivatives were found to be active. nih.govresearchgate.net The antioxidant capacity was assessed using methods such as the DPPH radical scavenging assay. nih.govresearchgate.net Among the tested compounds, one derivative, compound 20, was identified as a particularly promising candidate due to its potent antioxidant properties. nih.govresearchgate.net This line of research demonstrates that the propanoic acid scaffold, when appropriately substituted, can be a viable backbone for developing novel agents with dual anticancer and antioxidant functions. nih.gov

Compound ClassKey DerivativeAssay/ModelKey FindingSource
3-((4-hydroxyphenyl)amino)propanoic acid derivativesCompound 20DPPH radical scavenging assayIdentified as the most promising candidate with potent antioxidant properties. nih.govresearchgate.net
3-((4-hydroxyphenyl)amino)propanoic acid derivativesGeneral ClassCellular Models (A549)The phenolic group is proposed to neutralize ROS via hydrogen donation. nih.gov

Antiallergic Properties

The pharmacological profile of the broader cinnoline class of compounds includes potential antiallergic activity. Reviews of cinnoline derivatives have noted that they can elicit a range of biological effects, including antihistamine actions. thepharmajournal.com Further supporting this potential, studies on the structurally related quinoline scaffold have identified potent antiallergic agents. nih.govnih.gov For instance, certain derivatives of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid demonstrated significant activity in the rat passive cutaneous anaphylaxis assay, a standard model for evaluating antiallergic effects. nih.gov One tetracyclic quinoline derivative was found to be equipotent with Disodium Cromoglycate (DSCG), a known mast cell stabilizer. nih.gov Another study on 1,3-oxazolo[4,5-h]quinolines identified a compound that was 10 times more potent than DSCG in an in-vitro histamine (B1213489) release assay and was orally active in the passive cutaneous anaphylaxis test. nih.gov

While direct preclinical studies focusing specifically on the antiallergic properties of this compound and its immediate derivatives are not extensively documented in the available literature, the established activity of the parent cinnoline and related quinoline ring systems suggests a promising avenue for future investigation.

Emerging Pharmacological Activities (e.g., Antithrombotic, Fibrosis Modulation)

Beyond their applications in cancer and allergy, derivatives of cinnoline and related propanoic acids are being explored for other therapeutic uses, notably as antithrombotic agents.

Antithrombotic Activity

The cinnoline scaffold has been recognized for its diverse biological activities, including antithrombotic effects. pnrjournal.com This suggests that the core structure is amenable to derivatization to develop novel anticoagulant or antiplatelet agents. Research on other propanoic acid derivatives reinforces this potential. A study focused on novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives identified compounds with significant antiplatelet aggregation activity. nih.gov One lead compound, LX14, was shown to inhibit platelet aggregation induced by multiple factors and demonstrated significant in-vivo antithrombotic activity with a lower risk of bleeding compared to the standard drug Tirofiban. nih.gov These findings highlight the potential of the propanoic acid moiety, when attached to suitable aromatic systems like cinnoline, to yield effective and safe antithrombotic agents.

Fibrosis Modulation

Currently, there is limited specific information in the available scientific literature regarding the direct investigation of this compound derivatives for their effects on fibrosis modulation. This area represents a potential gap in research and an opportunity for future studies to explore the therapeutic utility of this chemical class in fibrotic diseases.

Computational Chemistry and in Silico Drug Design for 3 4 Oxocinnolin 1 4h Yl Propanoic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives based on the 4-oxocinnoline scaffold, docking studies have been pivotal in elucidating their mechanism of action against various biological targets.

Research has shown that cinnoline (B1195905) derivatives can be positioned within the active sites of specific enzymes, forming key interactions that are believed to be responsible for their inhibitory activity. For instance, in studies targeting aldose reductase (ALR2), an enzyme implicated in diabetic complications, derivatives of 1-carboxymethyl-6,7-dimethoxy-4-oxo-cinnoline were docked into the enzyme's active site. These simulations revealed that the carboxylate group of the ligands forms crucial hydrogen bonds and salt bridges with key amino acid residues such as Tyr48, His110, and Trp111. The cinnoline ring itself often settles into a hydrophobic pocket, establishing favorable van der Waals interactions.

Similarly, other studies have used molecular docking to predict the binding of novel cinnoline-based compounds to the colchicine (B1669291) binding site of tubulin. The docking poses help to rationalize the observed structure-activity relationships (SAR), where different substituents on the cinnoline ring lead to varied biological potencies. The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of binding affinity, guiding the selection of the most promising candidates for synthesis and further biological evaluation.

Below is a representative data table summarizing typical findings from molecular docking simulations of 4-oxocinnoline derivatives with a target protein.

DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
1-Carboxymethyl-6,7-dimethoxy-4-oxo-cinnolineAldose Reductase (ALR2)Tyr48, His110, Trp111-8.5
7-Chloro-1-ethyl-4-oxocinnoline-3-carboxylic acidEpidermal Growth Factor Receptor (EGFR)Met793, Leu718, Val726-9.2
1-(2-Hydroxyethyl)-6-nitro-4-oxocinnolineVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cys919, Asp1046, Phe1047-7.8

Homology Modeling and Protein-Ligand Complex Studies

When the three-dimensional crystal structure of a target protein is not available in public databases like the Protein Data Bank (PDB), homology modeling can be employed. This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This generated model can then be used for subsequent molecular docking and dynamics studies.

For certain targets of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid derivatives, where an experimental structure is lacking, researchers have successfully built homology models. The quality of these models is rigorously assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. Once a reliable model is obtained, protein-ligand complex studies can proceed. These studies involve docking the ligand into the modeled active site and then analyzing the resulting complex to understand the structural basis of molecular recognition. This approach has been used to investigate the interactions of cinnoline derivatives with targets such as specific bacterial enzymes or less-common human protein kinases.

Pharmacophore Elucidation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a ligand to interact with a specific biological target. Pharmacophore models can be generated from a set of known active molecules or from the structure of a ligand-bound protein.

For the 4-oxocinnoline class of compounds, pharmacophore models have been developed to identify the crucial chemical features responsible for their activity. A typical pharmacophore for these derivatives might include:

One or two hydrogen bond acceptors (often the keto group at position 4 and an oxygen atom in the side chain).

One hydrogen bond donor (if applicable from the side chain).

An aromatic ring feature corresponding to the fused benzene (B151609) ring of the cinnoline core.

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, rapidly identifies novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach has been successfully applied to discover new chemical scaffolds that mimic the binding mode of known cinnoline inhibitors, leading to the identification of structurally diverse lead compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to explore the conformational landscape of the ligand and protein.

For promising derivatives of this compound identified through docking, MD simulations are performed to validate the stability of the predicted binding mode. The simulation tracks the trajectory of the ligand within the active site over a period of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to assess stability. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand does not diffuse away from the binding pocket. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein and ligand. These simulations provide a more realistic and rigorous assessment of the ligand-target interaction than docking alone.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

In the lead optimization phase of drug discovery, it is critical to ensure that a compound not only has high potency but also possesses favorable pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process, reducing the risk of late-stage failures.

For derivatives of this compound, various computational models are used to predict key ADME parameters. These often include adherence to frameworks like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. Other predicted properties can include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. By identifying potential ADME liabilities early, chemists can modify the structure of the lead compound to improve its pharmacokinetic profile while maintaining its desired biological activity.

The table below shows a representative set of in silico predicted ADME properties for a hypothetical series of 4-oxocinnoline derivatives.

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Human Oral Absorption (%)
Cinnoline-01218.211.21392
Cinnoline-02350.342.52485
Cinnoline-03480.554.11576
Cinnoline-04512.605.33665

This predictive data allows for the prioritization of compounds that exhibit a good balance between potency and drug-like properties, guiding the lead optimization process toward candidates with a higher probability of success in later developmental stages.

Advanced Analytical Methodologies in Research on 3 4 Oxocinnolin 1 4h Yl Propanoic Acid

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. uni.lu The molecular formula of the compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.06914 Da. uni.luscbt.com HRMS can verify this mass with exceptional precision, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

In addition to exact mass determination, HRMS is used to study the fragmentation patterns of the molecule. By inducing fragmentation, researchers can gain insights into the compound's structural components. For this compound, characteristic fragmentation would likely involve the loss of the propanoic acid side chain or cleavages within the cinnolinone ring system. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Predicted mass spectrometry data for various adducts of the compound provides a reference for experimental analysis. uni.lu These predictions, calculated using advanced algorithms, are crucial for identifying the correct molecular ion peaks in a complex spectrum.

Adduct TypePredicted m/z
[M+H]⁺219.07642
[M+Na]⁺241.05836
[M-H]⁻217.06186
[M+K]⁺257.03230
[M]⁺218.06859

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would be employed for the unambiguous structural confirmation of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this molecule, one would expect to see distinct signals for the protons on the aromatic ring of the cinnolinone core, as well as two characteristic triplets for the two methylene (B1212753) (-CH₂-) groups of the propanoic acid side chain. The coupling between these adjacent methylene groups would provide clear evidence of the ethyl linkage.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to the 11 carbon atoms in its structure. Key signals would include those for the carbonyl carbons (C=O) of the amide and the carboxylic acid, which appear at the downfield end of the spectrum, as well as signals for the aromatic and aliphatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the -CH₂-CH₂- fragment of the side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would allow for the direct visualization of the this compound molecule, confirming the planarity of the cinnolinone ring system and determining the conformation of the propanoic acid side chain relative to the ring.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities, starting materials, or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol). The compound would produce a distinct peak at a specific retention time, and the area of this peak would be proportional to its concentration. Purity is assessed by detecting any other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of the molecule would typically require derivatization to increase its volatility. This technique separates compounds in the gas phase and then directly introduces them into a mass spectrometer for detection and identification. GC-MS is highly sensitive and can be used to detect and identify trace-level volatile impurities.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Biological Assays

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, which are determined by its structure and conjugation. The cinnolinone core of this compound contains a conjugated system of double bonds, which is expected to absorb light in the UV or visible region of the electromagnetic spectrum.

A UV-Vis spectrum would show one or more absorption maxima (λmax) characteristic of the electronic transitions within the molecule. For a related compound, 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid, absorption maxima have been reported at 240 nm, 321 nm, and 334 nm, suggesting the cinnolinone analogue would absorb in a similar region. This data is useful for quantitative analysis using the Beer-Lambert law and can also be employed to monitor reactions or for detection in HPLC.

If the compound is fluorescent, a fluorescence spectrum would be recorded by exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength. Fluorescence assays are often used in biological studies due to their high sensitivity.

Future Research Directions and Translational Perspectives for 3 4 Oxocinnolin 1 4h Yl Propanoic Acid

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 3-(4-oxocinnolin-1(4H)-yl)propanoic acid and its derivatives is geared towards the adoption of more sustainable and efficient methodologies. Traditional synthetic routes for cinnoline (B1195905) compounds often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. researchgate.netthieme-connect.com Modern synthetic chemistry offers several promising avenues to overcome these limitations.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.netnih.govnih.gov The application of microwave irradiation to the synthesis of the 4-cinnolinone core could significantly improve the efficiency of the key cyclization step. Another promising approach is the use of flow chemistry . researchgate.netthieme-connect.comthieme-connect.comucd.ie Continuous-flow systems offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the potential for scalable production with minimal manual intervention. thieme-connect.comthieme-connect.comucd.ie A flow-based synthesis of the cinnoline scaffold, potentially starting from readily available precursors like phenylhydrazine (B124118) and glucose derivatives, could offer a more sustainable and scalable route. researchgate.netthieme-connect.comthieme-connect.comucd.ie

Furthermore, visible-light photocatalysis represents a cutting-edge, green chemistry approach for the synthesis of heterocyclic compounds. chim.itchim.itacs.orgmdpi.comrsc.org This methodology utilizes light as a renewable energy source to drive chemical transformations under mild conditions, often with high selectivity. acs.orgmdpi.com Exploring photocatalytic strategies for the construction of the cinnoline ring system or for the late-stage functionalization of the this compound scaffold could lead to novel and more environmentally friendly synthetic pathways.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, increased yields, improved reaction control. researchgate.netresearchgate.netnih.govnih.gov
Flow ChemistryEnhanced safety, scalability, precise control over reaction parameters. researchgate.netthieme-connect.comthieme-connect.comucd.ie
Visible-Light PhotocatalysisUse of renewable energy, mild reaction conditions, high selectivity. chim.itchim.itacs.orgmdpi.comrsc.org

Identification of Undiscovered Biological Targets and Signaling Pathways

While preliminary research has pointed towards aldo-keto reductase family 1 member B1 (AKR1B1) as a potential target for this compound, a comprehensive understanding of its biological interactome is still lacking. Future research should focus on unbiased, large-scale screening approaches to identify novel protein targets and elucidate the signaling pathways modulated by this compound.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be employed to identify the direct protein targets of a small molecule in a complex biological system. acs.orgnih.govresearchgate.netrsc.orgnih.gov By developing a probe version of this compound, researchers can covalently label its binding partners in cell lysates or even in living cells. Subsequent proteomic analysis can then identify these labeled proteins, providing direct evidence of target engagement.

In parallel, in silico screening and molecular docking studies can be utilized to computationally predict potential binding partners. neliti.comnih.govnih.govchemrxiv.org By screening large databases of protein structures, potential targets can be prioritized for experimental validation. This approach, combined with experimental techniques, can accelerate the target identification process.

Once novel targets are identified, further studies will be necessary to understand how the interaction of this compound with these proteins affects downstream signaling pathways. This will involve a combination of molecular and cellular biology techniques, such as western blotting, qPCR, and reporter assays, to map the molecular consequences of target engagement.

Development of Bioconjugates and Prodrug Strategies

The carboxylic acid moiety of this compound presents a prime handle for the development of bioconjugates and prodrugs. These strategies can be employed to improve the compound's pharmacokinetic properties, enhance its targeting to specific tissues or cell types, and potentially reduce off-target effects.

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. For carboxylic acid-containing compounds, common prodrug strategies include esterification to improve lipophilicity and cell permeability. The synthesis of various ester derivatives of this compound could enhance its oral bioavailability and cellular uptake.

Bioconjugation involves linking the compound to a larger biomolecule, such as an antibody, peptide, or polymer. This approach can be used to achieve targeted delivery to specific sites of action. For instance, conjugating the compound to a tumor-targeting antibody could increase its concentration at the tumor site, thereby enhancing its potential anticancer efficacy while minimizing systemic toxicity.

StrategyGoalPotential Modification
ProdrugImprove bioavailability and cellular uptakeEsterification of the carboxylic acid
BioconjugationTargeted delivery to specific tissues/cellsLinkage to antibodies, peptides, or polymers

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netmdpi.comnih.govmdpi.comnih.govajrconline.org These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on the biological activity of cinnoline derivatives. mdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries to identify promising candidates for synthesis and testing. mdpi.comnih.govresearchgate.netbiorxiv.orggithub.io

Generative AI models can be trained on known bioactive molecules to design entirely new chemical entities with desired properties. By providing the model with the this compound scaffold and a set of desired attributes (e.g., high potency, low toxicity), it can generate novel molecular structures that are likely to be active. This approach can significantly expand the chemical space explored and increase the chances of discovering superior drug candidates.

AI/ML ApplicationPurpose
QSAR ModelingPredict biological activity of virtual compounds. mdpi.com
Virtual ScreeningIdentify promising candidates from large chemical libraries. mdpi.comnih.govresearchgate.netbiorxiv.orggithub.io
Generative AIDesign novel molecules with desired properties.

Role of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. nih.govrsc.orgresearchgate.net Given its defined chemical structure, this compound has the potential to be developed into a valuable chemical probe.

To function as an effective probe, the compound may require modification to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety. The cinnoline scaffold itself may possess intrinsic fluorescent properties that could be enhanced through chemical modification, making it a potential fluorescent probe for cellular imaging applications. nih.govcrimsonpublishers.comresearchgate.netcrimsonpublishers.combohrium.com This would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in real-time.

Furthermore, by introducing a reactive group (a "warhead") onto the molecule, it could be converted into a covalent probe . nih.govnih.govmdpi.com Covalent probes form a stable bond with their target protein, which facilitates target identification and validation through techniques like activity-based protein profiling (ABPP). acs.orgnih.govresearchgate.netrsc.orgnih.gov The development of such probes derived from this compound would be a significant step towards understanding its mechanism of action and identifying its full range of biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing 3-(4-oxocinnolin-1(4H)-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with cinnoline derivatives. For example:

  • Step 1 : Cyclization of precursor amines or ketones to form the cinnoline core .
  • Step 2 : Introduction of the propanoic acid side chain via alkylation or nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
  • Step 3 : Final purification using recrystallization or column chromatography. Purity is confirmed via HPLC (>95%) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify protons and carbons adjacent to the oxo group and propanoic acid chain. Aromatic protons in the cinnoline ring resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 247.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups are critical .

Q. What analytical methods ensure purity and quality control?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate crystalline purity .
  • TLC : Silica gel plates with fluorescent indicators validate reaction progress .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes with active-site carboxylate recognition). Docking scores < -7 kcal/mol suggest strong interactions .
  • Supervised Molecular Dynamics (SuMD) : Simulates ligand-receptor binding pathways on nanosecond timescales. Used to rationalize experimental binding data for structurally related compounds .

Q. What strategies optimize reaction yields and minimize byproducts during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in cinnoline ring formation .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for propanoic acid chain attachment .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive cyclization steps .

Q. How do structural modifications influence bioactivity in cinnoline-propanoic acid derivatives?

  • Methodological Answer :

  • SAR Studies : Systematic replacement of functional groups (e.g., oxo → amino, propanoic acid → ester) followed by enzymatic assays. For example:
  • Modification : Replacing the oxo group with a methylene reduces hydrogen-bonding capacity, decreasing receptor affinity .
  • Data Interpretation : IC50_{50} values from kinase inhibition assays correlate with electronic effects of substituents .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% relative humidity (ICH guidelines). HPLC monitors degradation products (e.g., decarboxylation or oxidation byproducts) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes upon UV exposure. Opaque containers are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxocinnolin-1(4H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-oxocinnolin-1(4H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.